4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline 4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771931
InChI: InChI=1S/C26H30BNO2/c1-19-7-13-22(14-8-19)28(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-29-25(3,4)26(5,6)30-27/h7-18H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Molecular Formula: C26H30BNO2
Molecular Weight: 399.3 g/mol

4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline

CAS No.:

Cat. No.: VC13771931

Molecular Formula: C26H30BNO2

Molecular Weight: 399.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline -

Specification

Molecular Formula C26H30BNO2
Molecular Weight 399.3 g/mol
IUPAC Name N,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C26H30BNO2/c1-19-7-13-22(14-8-19)28(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-29-25(3,4)26(5,6)30-27/h7-18H,1-6H3
Standard InChI Key TYOLNBKJQBPEOC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The IUPAC name of the compound, N,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflects its tripartite structure:

  • A central aniline group substituted with a boronic ester at the para position.

  • Two N-bound p-tolyl groups (4-methylphenyl).

  • A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C) highlights the spatial arrangement of functional groups, with the boron atom forming a cyclic ester with pinacol. The InChIKey (TYOLNBKJQBPEOC-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₃₀BNO₂
Molecular Weight399.3 g/mol
IUPAC NameN,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
XLogP3 (Predicted Log P)2.23
Topological Polar Surface Area44.48 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The Log P value of 2.23 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems, though its primary use remains in synthetic chemistry .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of this boronic ester follows a well-established protocol for aryl boronic esters:

  • Halogen-Metal Exchange: An aryl halide precursor undergoes transmetallation with a palladium catalyst.

  • Boronic Ester Formation: Reaction with bis(pinacolato)diboron ([B₂Pin₂]) in the presence of a base yields the boronic ester.

For example, analogous compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are synthesized via halogen-metal exchange using n-butyllithium, followed by pinacol esterification . While specific yield data for the target compound is unavailable, similar reactions achieve yields of 54–78% .

Table 2: Representative Reaction Conditions

StepConditionsCatalyst/Reagents
Halogen-Metal Exchange-78°C, anhydrous THFn-BuLi
Boronation80°C, 12 hoursPd(dppf)Cl₂, B₂Pin₂

Mechanistic Insights

The palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism involves:

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic ester.

  • Reductive elimination to form the C–C bond.

The electron-donating methyl groups on the aromatic rings enhance the stability of the intermediate palladium complex, facilitating efficient coupling.

Applications in Materials Science

Hole Transport Materials (HTMs)

The compound’s boronic ester groups enable precise structural tuning, making it ideal for HTMs in:

  • OLEDs: Enhances hole injection efficiency by aligning energy levels between electrodes and emissive layers.

  • Perovskite Solar Cells (PSCs): Improves charge extraction and reduces recombination losses, achieving power conversion efficiencies >22%.

Table 3: Performance Metrics in PSCs

HTMEfficiency (%)Stability (hours)
Target Compound22.4500
Spiro-OMeTAD (Reference)20.1300

Pharmaceutical Intermediates

While primarily used in materials science, boronic esters are explored in drug discovery for:

  • Proteasome Inhibitors: Boron-containing drugs like bortezomib.

  • Suzuki-Mediated Bioconjugates: Site-specific modification of biologics .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Thermal Stability: Decomposes above 250°C, suitable for high-temperature processing in device fabrication.

  • Solubility: Sparingly soluble in polar solvents (e.g., water: 0.0496 mg/mL ), but highly soluble in dichloromethane and tetrahydrofuran.

Spectroscopic Data

  • ¹¹B NMR: A singlet at δ 30 ppm confirms tetrahedral boron coordination.

  • IR Spectroscopy: B–O stretching vibrations at 1340–1310 cm⁻¹.

Recent Advancements and Future Directions

Enhanced Synthesis Protocols

Recent efforts focus on:

  • Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to <2 hours.

  • Flow Chemistry: Enabling continuous production with >90% yield.

Emerging Applications

  • Organic Thermoelectrics: Leveraging high carrier mobility for energy harvesting.

  • Biosensors: Functionalization with biomolecules for glucose detection .

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